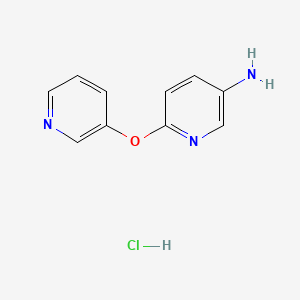
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride
Descripción general
Descripción
“6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1423024-57-0 . It has a molecular weight of 223.66 and its IUPAC name is 6-(3-pyridinyloxy)-3-pyridinamine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride” is 1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride derivatives exhibit unique molecular conformations and intermolecular hydrogen bonding patterns, as observed in the structural analysis of certain mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. These structures feature distinct protonation sites and hydrogen-bonded networks, contributing to the understanding of molecular interactions and crystal engineering (Böck et al., 2021).
Catalytic and Synthetic Applications
The compound has been utilized in catalytic enantioselective reactions, specifically in the borane reduction of benzyl oximes. This process is instrumental in preparing certain chiral pyridyl amines, highlighting its significance in synthetic organic chemistry and the production of optically active compounds (Huang, Ortiz-Marciales & Hughes, 2011).
Bioactive Compound Synthesis
The synthesis of novel compounds, such as pyrazolo[3,4-b]pyridin-3-ol derivatives, is another significant application. These compounds are synthesized through cyclization reactions and are of interest due to their potential biological activities (Wu, Tang, Huang & Shen, 2012).
Biological Activity and DFT Studies
The compound is also involved in the synthesis of multifunctionalized naphthoxocine derivatives, which have shown promising biological activities in preliminary studies. These derivatives could potentially be used in treating cancer, influenza A, microbial infections, and as components in dye-sensitized solar cells (DSSCs), as indicated by DFT studies (Abozeid et al., 2019).
Organic Syntheses
The compound is involved in the synthesis of various organic molecules, including pyridin-3-yl C-nucleosides, highlighting its versatility in organic chemistry and its potential in drug design and development (Joubert, Pohl, Klepetérová & Hocek, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
Propiedades
IUPAC Name |
6-pyridin-3-yloxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h1-7H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMSTRPUMSSOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yloxy)pyridin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




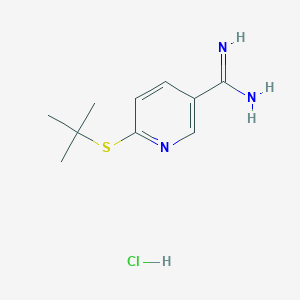
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
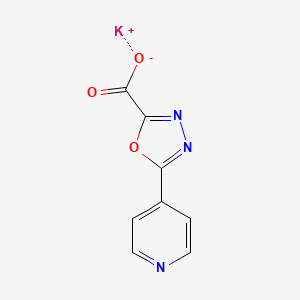

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)
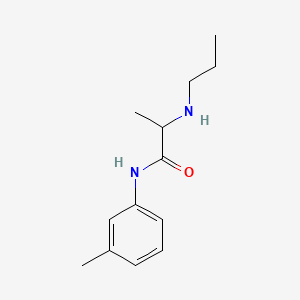
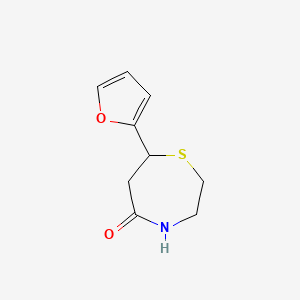
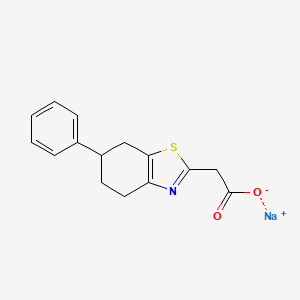
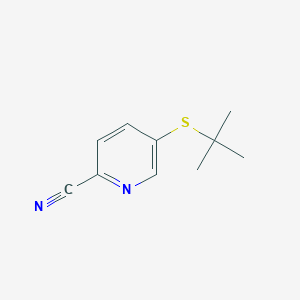


![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)